1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxyethylamino)-3-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-7-6-12-8-10(14)9-15-11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKATYAZWMJMGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CNCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389647 |

Source

|

| Record name | 1-[(2-Hydroxyethyl)amino]-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29607-93-0 |

Source

|

| Record name | 1-[(2-Hydroxyethyl)amino]-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Landscape of Phenoxypropanolamines: A Focus on 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and potential pharmacological significance of the phenoxypropanolamine class of compounds, with a specific focus on the representative molecule, 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol. This document is intended for researchers, scientists, and professionals in drug development who are engaged with beta-adrenergic receptor modulators.

Introduction to Phenoxypropanolamines: A Cornerstone of Cardiovascular Medicine

The phenoxypropanolamine scaffold is a critical pharmacophore in modern medicine, forming the structural basis for a vast number of beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs have revolutionized the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The general structure consists of a substituted phenoxy group linked to a propan-2-ol backbone, which in turn is connected to a substituted amino group.[3] This arrangement allows for specific interactions with beta-adrenergic receptors, leading to the modulation of the physiological effects of catecholamines like adrenaline and noradrenaline.[2] The focus of this guide, this compound, serves as an archetypal example to explore the nuances of this important class of molecules.

Chemical Structure and IUPAC Nomenclature

The precise arrangement of atoms and functional groups in this compound is fundamental to its predicted biological activity.

Unambiguous IUPAC Naming

The systematic name for the compound of interest, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name explicitly defines the connectivity of the molecule:

-

propan-2-ol : A three-carbon chain with a hydroxyl group on the second carbon.

-

3-phenoxy : A phenyl group attached via an oxygen atom to the third carbon of the propane chain.

-

1-((2-hydroxyethyl)amino) : An amino group on the first carbon of the propane chain, which is further substituted with a 2-hydroxyethyl group.

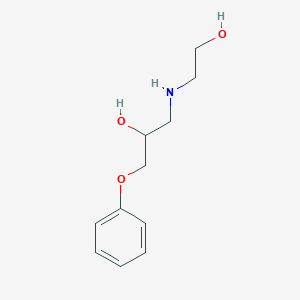

Visualizing the Molecular Architecture

The two-dimensional chemical structure of this compound is depicted below:

Caption: General scheme for the formation of the epoxide intermediate.

Step 2: Ring-Opening with the Amine

The resulting epoxide is then subjected to a ring-opening reaction with the desired amine. In the case of our target molecule, this would be 2-aminoethanol. The amine's nitrogen atom acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the final phenoxypropanolamine product.

Caption: Ring-opening of the epoxide with an amine to yield the final product.

Detailed Experimental Protocol (General)

-

Epoxide Formation:

-

Dissolve phenol in a suitable solvent (e.g., ethanol, isopropanol).

-

Add a stoichiometric amount of a base, such as sodium hydroxide, to generate the phenoxide.

-

Add epichlorohydrin dropwise to the reaction mixture, maintaining a controlled temperature.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Isolate the crude epoxide intermediate by extraction and purify it, for example, by vacuum distillation.

-

-

Amine Addition:

-

Dissolve the purified epoxide in a suitable solvent.

-

Add the amine (in this case, 2-aminoethanol) to the solution. The reaction can be carried out with or without a catalyst, and the temperature may need to be elevated to facilitate the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and purify the final product, often through crystallization or column chromatography.

-

Structure-Activity Relationships (SAR) in Phenoxypropanolamine Beta-Blockers

The biological activity of phenoxypropanolamines is highly dependent on the nature of the substituents on both the aromatic ring and the amino group. [4]

| Structural Feature | Influence on Activity |

|---|---|

| Aromatic Ring Substitution | The position and nature of substituents on the phenoxy ring are major determinants of β1-selectivity (cardioselectivity). Para-substitution often leads to higher β1-selectivity. [5] |

| Amine Substituent | The steric bulk of the substituent on the nitrogen atom is crucial. An isopropyl or tert-butyl group is common in potent beta-blockers. The presence of a secondary amine is generally required for optimal activity. [3] |

| Propan-2-ol Moiety | The hydroxyl group on the propan-2-ol backbone is essential for binding to the adrenergic receptor. The stereochemistry at this chiral center is critical, with the (S)-enantiomer typically being the more active isomer. [1]|

For this compound, the unsubstituted phenoxy ring suggests it would likely be a non-selective beta-blocker. The 2-hydroxyethyl substituent on the amine is less common than the bulky alkyl groups found in many marketed beta-blockers, and its impact on potency and selectivity would need to be experimentally determined.

Potential Pharmacological Profile and Mechanism of Action

As a member of the phenoxypropanolamine class, this compound is predicted to act as a competitive antagonist at beta-adrenergic receptors. By blocking these receptors, it would inhibit the binding of endogenous catecholamines, leading to a reduction in heart rate, myocardial contractility, and blood pressure. [2]

Caption: Predicted mechanism of action for this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), and ether (C-O-C) bonds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

While this compound may not be a widely studied compound itself, its chemical structure places it firmly within the pharmacologically significant class of phenoxypropanolamines. Understanding its synthesis, structure-activity relationships, and predicted mechanism of action provides valuable insights for the design and development of novel beta-adrenergic receptor modulators. The general principles and protocols outlined in this guide serve as a foundational resource for researchers in the field of cardiovascular drug discovery.

References

- Manchanda, A., et al. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.

- Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S.

- O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238.

- Labrid, C., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(11), 245S-251S.

- Wikipedia. (2023). Discovery and development of beta-blockers.

- Pharmacy 180. (n.d.).

- Morselli, L., et al. (1987). Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. Journal of Medicinal Chemistry, 30(8), 1463-1468.

- Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol.

Sources

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. jmedchem.com [jmedchem.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

"1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol is a member of the aryloxypropanolamine class of chemical compounds. This structural class is of significant interest in medicinal chemistry and pharmacology, as it forms the backbone of most beta-adrenergic receptor antagonists, commonly known as beta-blockers. These agents are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The core structure consists of a substituted phenoxy group linked via a propan-2-ol moiety to an amino group. The nature of the substituent on the aromatic ring and the amino group profoundly influences the compound's pharmacological properties, including its potency, selectivity for β1 (cardiac) versus β2 (bronchial and vascular) receptors, and pharmacokinetic profile.

This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its expected pharmacological profile, with a focus on its potential as a beta-blocker.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties for this compound are summarized below. It is important to note that while the CAS number and molecular formula are definitive, some physical properties may be predicted or based on data from structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.

| Identifier/Property | Value | Reference |

| CAS Number | 29607-93-0 | [cite: Santa Cruz Biotechnology, n.d.] |

| Molecular Formula | C₁₁H₁₇NO₃ | [cite: Santa Cruz Biotechnology, n.d.] |

| Molecular Weight | 211.26 g/mol | [cite: Santa Cruz Biotechnology, n.d.] |

| Predicted XLogP3 | -0.4 | |

| Predicted Hydrogen Bond Donors | 3 | |

| Predicted Hydrogen Bond Acceptors | 4 | |

| Predicted Rotatable Bond Count | 7 | |

| Predicted Boiling Point | ~356.5 °C at 760 mmHg | |

| Predicted Flash Point | ~169.4 °C | |

| Predicted Solubility | Soluble in water and polar organic solvents like ethanol and methanol |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of purity for synthesized compounds. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenoxy group, typically in the range of δ 6.8-7.4 ppm. The protons on the propanol backbone would appear as multiplets in the δ 3.8-4.2 ppm range. The methylene protons of the hydroxyethyl group would likely be observed around δ 2.7-3.7 ppm. The hydroxyl and amine protons would present as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for the aromatic carbons between δ 114-160 ppm. The carbons of the propanol and ethylamino side chains would appear in the upfield region, typically between δ 40-75 ppm.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Strong C-O stretching bands for the ether and alcohol functionalities would be present in the 1050-1250 cm⁻¹ region.

MS (Mass Spectrometry): In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 211. Key fragmentation patterns would likely involve the cleavage of the side chain, leading to characteristic fragment ions.

Synthesis Methodology

The synthesis of this compound typically proceeds via a two-step sequence common for aryloxypropanolamine beta-blockers. This involves the formation of an epoxide intermediate followed by its reaction with the appropriate amine.

Synthesis Workflow Diagram

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the synthesis of similar phenoxypropanolamines.

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve phenol (1 equivalent) in a suitable solvent such as aqueous dioxane or ethanol.

-

Addition of Base: Add a stoichiometric amount of a base, such as sodium hydroxide (1 equivalent), to the solution to form the sodium phenoxide in situ.

-

Addition of Epichlorohydrin: Add epichlorohydrin (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude 1-phenoxy-2,3-epoxypropane can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 1-phenoxy-2,3-epoxypropane (1 equivalent) in a polar protic solvent like ethanol or methanol.

-

Addition of Amine: Add 2-aminoethanol (ethanolamine, 1.2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the epoxide starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford the pure this compound.

Pharmacological Profile and Mechanism of Action

The structural features of this compound strongly suggest that it acts as a beta-adrenergic receptor antagonist. The aryloxypropanolamine scaffold is a classic pharmacophore for beta-blockers.

Mechanism of Action: Beta-Adrenergic Blockade

Beta-blockers competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This antagonism mitigates the downstream effects of sympathetic nervous system activation.

-

β1-Receptor Blockade (in the heart): Leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered blood pressure.

-

β2-Receptor Blockade (in lungs and blood vessels): Can lead to bronchoconstriction and vasoconstriction.

The selectivity of a beta-blocker for β1 versus β2 receptors is a critical determinant of its therapeutic utility and side-effect profile. Compounds with a higher affinity for β1 receptors are termed "cardioselective." The presence and nature of the substituent on the amino group are key to determining this selectivity. The hydroxyethyl group in the title compound is expected to influence its polarity and interaction with the receptor binding pocket.

Signaling Pathway Diagram

Caption: Competitive antagonism at the β-adrenergic receptor by this compound.

Experimental Protocol: In Vitro Receptor Binding Assay

To determine the affinity (Ki) and selectivity of the compound for β1 and β2 adrenergic receptors, a competitive radioligand binding assay is a standard method.[1]

Objective: To quantify the binding affinity of this compound for β1 and β2 adrenergic receptors.

Materials:

-

Receptor Source: Cell membranes prepared from tissues or cell lines expressing human β1-adrenergic receptors (e.g., SK-N-MC cells) and β2-adrenergic receptors (e.g., A431 cells).

-

Radioligand: A non-selective, high-affinity beta-blocker radiolabeled with tritium, such as [³H]-Dihydroalprenolol ([³H]-DHA).[1]

-

Test Compound: this compound, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, potent beta-blocker, such as propranolol.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).[1]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Reaction Preparation: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, the cell membrane preparation (containing a fixed amount of receptor protein), and the radioligand ([³H]-DHA) at a concentration near its Kd.

-

Competitive Binding: Add increasing concentrations of the test compound to the tubes. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of propranolol.

-

Incubation: Incubate the mixture at room temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Compare the Ki values for the β1 and β2 receptors to determine the selectivity of the compound.

-

Conclusion

This compound is a classic aryloxypropanolamine with a high potential for activity as a beta-adrenergic receptor antagonist. Its synthesis is straightforward, following well-established chemical routes. The key determinants of its potential therapeutic value will be its affinity and selectivity for β1 versus β2 receptors, which can be precisely determined using in vitro pharmacological assays as described. This technical guide provides the foundational information necessary for researchers to synthesize, characterize, and evaluate this compound in the context of drug discovery and development.

References

-

D'Accolti, L., et al. (1987). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Proceedings of the Society for Experimental Biology and Medicine, 185(1), 89-92. Available at: [Link]

Sources

This technical guide provides a comprehensive overview of the chemical entity 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol . While specific experimental data for this compound is not extensively documented in public literature, its structural classification as an aryloxypropanolamine allows for a robust, experience-based analysis of its potential synonyms, related compounds, and likely pharmacological profile. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel beta-adrenergic receptor modulators.

Core Compound Identification and Nomenclature

The subject of this guide is a distinct chemical entity with the core structure characteristic of the aryloxypropanolamine class.

-

IUPAC Name: this compound

-

CAS Number: 29607-93-0[1]

-

Molecular Formula: C₁₁H₁₇NO₃[1]

-

Molecular Weight: 211.26 g/mol [1]

Potential Synonyms: Based on common chemical naming conventions and the structure, potential synonyms include:

-

N-(2-Hydroxyethyl)-1-amino-3-phenoxy-2-propanol

-

1-(Ethanolamino)-3-phenoxy-2-propanol

-

3-Phenoxy-1-((2-hydroxyethyl)amino)propan-2-ol

The presence of this compound in the catalog of research chemical suppliers, such as Santa Cruz Biotechnology, indicates its availability for investigational purposes rather than as a developed therapeutic agent[1].

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted) | Source |

| XLogP3 | -0.1 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Topological Polar Surface Area | 61.7 Ų | PubChem |

Note: These properties are computationally predicted and await experimental verification.

The Aryloxypropanolamine Scaffold: A Cornerstone of Cardiovascular Medicine

The defining feature of the title compound is the aryloxypropanolamine backbone. This structural motif is the hallmark of the beta-blocker (β-blocker) class of drugs, which are competitive antagonists of β-adrenergic receptors[2][3][4]. These receptors are integral to the sympathetic nervous system's "fight-or-flight" response, primarily mediating the effects of catecholamines like epinephrine and norepinephrine[5].

The general structure consists of an aromatic ring linked via an ether oxygen to a propanolamine side chain. This side chain, with its secondary amine and a hydroxyl group on the second carbon, is crucial for receptor binding and antagonist activity[3]. The (S)-enantiomer of aryloxypropanolamines is typically the more active stereoisomer, often by a factor of 100 or more[3].

Proposed Synthesis of this compound

The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry[4][6]. The most common and efficient route involves a two-step process starting from a phenol.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane

-

To a stirred solution of phenol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the sodium or potassium phenoxide salt.

-

Add epichlorohydrin (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux (typically 60-80 °C) and monitor by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

-

After cooling to room temperature, filter off any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure 1-phenoxy-2,3-epoxypropane.

Step 2: Amination of 1-phenoxy-2,3-epoxypropane

-

Dissolve the purified 1-phenoxy-2,3-epoxypropane (1.0 eq) in a protic solvent such as ethanol or isopropanol.

-

Add 2-aminoethanol (ethanolamine) (1.5-2.0 eq) to the solution.

-

Heat the mixture to reflux (typically 70-90 °C) and stir for 6-12 hours. Monitor the reaction by TLC for the disappearance of the epoxide.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final product, this compound.

Diagram 1: Proposed Synthetic Workflow

Caption: Standard workflow for evaluating the beta-blocking activity of a novel compound.

Analytical Characterization

Confirmation of the identity and purity of synthesized this compound is paramount. A combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected proton and carbon environments and their connectivity. *[7][8] Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight. *[7][9] High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase will determine the purity of the final compound.

Conclusion and Future Directions

This compound is a classic aryloxypropanolamine. While specific biological data is sparse, its structure strongly suggests it will function as a beta-adrenergic receptor antagonist . The lack of substitution on the phenoxy ring points towards a non-selective profile, similar to propranolol. The hydrophilic (2-hydroxyethyl) substituent on the amine may confer a distinct pharmacokinetic profile compared to more lipophilic β-blockers.

This compound serves as an excellent candidate for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques.

-

Comprehensive Pharmacological Profiling: Performing the described in vitro assays to determine its affinity (Ki), potency (pA₂), and selectivity for β₁, β₂, and potentially β₃ receptors.

-

Chiral Separation and Analysis: Separating the (R) and (S) enantiomers and evaluating their activity independently to confirm the expected stereoselectivity.

-

In Vivo Studies: If in vitro activity is confirmed, proceeding to animal models to assess its effects on heart rate, blood pressure, and other relevant physiological parameters.

The exploration of such analogs is crucial for understanding the nuanced structure-activity relationships that govern the interaction of ligands with adrenergic receptors, potentially leading to the development of new therapeutic agents with improved pharmacological profiles.

References

-

Leclerc, G., et al. (1981). Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. Journal of Medicinal Chemistry, 24(12), 1427-1433. Available at: [Link]

-

Zhang, Y., et al. (2020). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 208, 112814. Available at: [Link]

-

Manoury, P. M., et al. (1987). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Journal of Cardiovascular Pharmacology, 10 Suppl 1, S25-S31. Available at: [Link]

-

Deranged Physiology. (n.d.). Beta-blockers. Retrieved from [Link]

-

Manoury, P. M., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. Available at: [Link]

- Ippolito, J. A., & Ripka, W. C. (1987). Synthesis of aryloxypropanolamines and arylethanolamines. Google Patents (WO1987003583A1).

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. Retrieved from [Link]

-

ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). Retrieved from [Link]

-

CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

-

Beta blockers Pharmacology, SAR, Structure, IUPAC & Synthesis: Angina Pectoris Part 3. (2020, July 12). YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-((2-Hydroxyethyl)amino)propanol. Retrieved from [Link]

-

Emwas, A. H., et al. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. RSC Advances, 7(1), 1-22. Available at: [Link]

Sources

- 1. 1-Phenoxypropan-2-ol [webbook.nist.gov]

- 2. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 6. beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol: Physicochemical Properties, Synthesis, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical methodologies for the compound 1-((2-hydroxyethyl)amino)-3-phenoxypropan-2-ol. As a member of the aryloxypropanolamine class, this molecule possesses structural motifs of significant interest in medicinal chemistry, particularly as a scaffold for adrenergic receptor modulators. This document synthesizes available data on its chemical identity, spectroscopic characteristics, and reactivity. Furthermore, it outlines detailed, field-proven protocols for its synthesis and purification, as well as its characterization and quantification via modern analytical techniques. The causality behind experimental choices is explained to provide actionable insights for researchers in drug discovery and chemical synthesis.

Chemical Identity and Structural Elucidation

This compound is a secondary amine and a diol, featuring a phenoxy group linked to a propanolamine backbone. This structural arrangement is a classic pharmacophore found in many beta-blockers, where the aryloxy group, the hydroxyl on the propane chain, and the secondary amine are critical for binding to beta-adrenergic receptors.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₇NO₃

-

Molecular Weight: 211.26 g/mol

The structural characteristics—a hydrophilic amino alcohol chain and a lipophilic phenoxy group—confer an amphiphilic nature to the molecule, which is pivotal for its pharmacokinetic and pharmacodynamic profiles in potential therapeutic applications.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They dictate formulation strategies, absorption, distribution, metabolism, and excretion (ADME) profiles. The data presented below are a combination of predicted values and experimental data from closely related analogs, such as 1-Phenoxy-2-propanol.

| Property | Value / Description | Source / Rationale |

| Melting Point | Not experimentally determined. Likely a viscous oil or low-melting solid at room temperature. | Based on analogs like 1-Phenoxy-2-propanol which has a melting point of 11 °C[2][3]. The addition of the polar amino-alcohol group may increase this value. |

| Boiling Point | > 250 °C (Predicted, with decomposition) | High boiling point is expected due to hydrogen bonding capabilities of the hydroxyl and amine groups. 1-Phenoxy-2-propanol has a boiling point of 243 °C[3]. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The presence of multiple hydrogen bond donors (-OH, -NH) and acceptors (-O-) imparts significant polarity. The parent compound 1-Phenoxy-2-propanol has a water solubility of 15.1 g/L[2][3]. |

| pKa | ~9.5 (Predicted for the secondary amine) | The secondary amine is expected to be the most basic site. This value is typical for secondary amino alcohols and is critical for salt formation and behavior at physiological pH. |

| LogP (Octanol/Water Partition Coefficient) | 1.0 - 1.5 (Predicted) | This value suggests a balance between hydrophilicity and lipophilicity. For comparison, the LogP of 1-Phenoxy-2-propanol is 1.50[2]. The additional hydroxyl group would likely lower this value slightly. |

Synthesis and Purification Protocol

The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry. The most common and efficient route involves the reaction of a phenol with an epoxide, followed by the opening of the resulting epoxide ring with an amine. This ensures regioselective addition of the amine to the less sterically hindered carbon of the epoxide.

Synthetic Workflow

The two-step synthesis provides a high-yielding and clean route to the target compound.

Sources

Navigating the Physicochemical Landscape of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol: A Technical Guide to Solubility and Stability

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol (CAS 29607-93-0). In the absence of extensive empirical data for this specific molecule, this document leverages structure-activity relationships and data from analogous compounds to provide a robust predictive analysis for researchers, scientists, and drug development professionals. The methodologies outlined herein serve as a blueprint for establishing a definitive physicochemical profile.

Introduction: Unveiling a Structurally Significant Aryloxypropanolamine

This compound belongs to the aryloxypropanolamine class of compounds, a scaffold renowned for its presence in a multitude of pharmacologically active agents, most notably β-adrenergic receptor blockers (beta-blockers). The unique combination of a phenoxy group, a secondary amine with a hydroxyethyl substituent, and a propan-2-ol backbone imparts a specific set of physicochemical properties that are critical to its behavior in various experimental and formulation settings. Understanding its solubility and stability is paramount for its potential applications in medicinal chemistry and materials science.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];

// Nodes for the atoms C1 [label="C", pos="0,0!", color="#202124", fontcolor="#202124"]; C2 [label="C", pos="1,0.5!", color="#202124", fontcolor="#202124"]; C3 [label="C", pos="2,0!", color="#202124", fontcolor="#202124"]; C4 [label="C", pos="2,-1!", color="#202124", fontcolor="#202124"]; C5 [label="C", pos="1,-1.5!", color="#202124", fontcolor="#202124"]; C6 [label="C", pos="0,-1!", color="#202124", fontcolor="#202124"]; O_phenoxy [label="O", pos="-1,-1.5!", color="#EA4335", fontcolor="#EA4335"]; C_propanol1 [label="CH₂", pos="-2,-1!", color="#202124", fontcolor="#202124"]; C_propanol2 [label="CH(OH)", pos="-3,-1.5!", color="#202124", fontcolor="#202124"]; C_propanol3 [label="CH₂", pos="-4,-1!", color="#202124", fontcolor="#202124"]; N_amino [label="NH", pos="-5,-1.5!", color="#4285F4", fontcolor="#4285F4"]; C_ethyl1 [label="CH₂", pos="-6,-1!", color="#202124", fontcolor="#202124"]; C_ethyl2 [label="CH₂OH", pos="-7,-1.5!", color="#202124", fontcolor="#202124"];

// Edges for the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Edges for the rest of the molecule C6 -- O_phenoxy -- C_propanol1 -- C_propanol2 -- C_propanol3 -- N_amino -- C_ethyl1 -- C_ethyl2; } Caption: Chemical structure of this compound.

Predicted Solubility Profile: A Multifaceted Analysis

A comprehensive understanding of a compound's solubility in various media is a cornerstone of its development. Based on its structural motifs, a qualitative and semi-quantitative solubility profile for this compound can be predicted.

Aqueous Solubility

The presence of multiple hydrophilic functional groups, including two hydroxyl groups and a secondary amine, suggests that this compound will exhibit appreciable aqueous solubility. The amine group, with an expected pKa in the physiological range, will be protonated at acidic pH, further enhancing its interaction with water. However, the hydrophobic phenoxy group will limit its solubility compared to more polar, non-aromatic analogues.

Data from the closely related structure, 1-Phenoxy-2-propanol , shows a water solubility of approximately 15.1 g/L at 20°C.[1] The addition of the (2-hydroxyethyl)amino group in our target molecule is expected to significantly increase this value due to the introduction of more polar and hydrogen-bonding moieties.

Solubility in Organic Solvents

The molecule's amphiphilic nature suggests a broad solubility range in various organic solvents.[2][3]

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | High | The hydroxyl and amine groups will readily form hydrogen bonds with solvents like methanol, ethanol, and isopropanol. |

| Polar Aprotic | Moderate to High | Solvents such as DMSO, DMF, and acetonitrile will effectively solvate the molecule through dipole-dipole interactions. |

| Non-polar | Low | The overall polarity of the molecule will likely result in poor solubility in solvents like hexane and toluene. |

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of the target compound in a range of pharmaceutically and industrially relevant solvents at controlled temperatures.

Materials:

-

This compound (purity >99%)

-

Solvents: Purified Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, Hexane.

-

Thermostatically controlled shaker incubator.

-

Calibrated analytical balance.

-

HPLC with a suitable detector (e.g., UV-Vis or MS).

-

Centrifuge.

-

Volumetric flasks and pipettes.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each solvent in sealed vials.

-

Equilibration: Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L.

dot graph "solubility_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label = "Preparation"; bgcolor="#FFFFFF"; A [label="Add excess compound to solvent"]; B [label="Equilibrate in shaker incubator"]; }

subgraph "cluster_sep" { label = "Separation & Sampling"; bgcolor="#FFFFFF"; C [label="Centrifuge to separate solid"]; D [label="Withdraw and dilute supernatant"]; }

subgraph "cluster_analysis" { label = "Analysis"; bgcolor="#FFFFFF"; E [label="Quantify by HPLC"]; F [label="Calculate solubility"]; }

A -> B -> C -> D -> E -> F; } Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of a compound under various environmental conditions is a critical parameter that influences its shelf-life, storage requirements, and potential degradation products.[4][5][6] The aryloxypropanolamine scaffold is susceptible to specific degradation pathways.

Predicted Stability

Based on its chemical structure, this compound is expected to be relatively stable under neutral conditions.[1][7] However, it may be susceptible to degradation under the following stress conditions:

-

Oxidative Degradation: The secondary amine and hydroxyl groups are potential sites for oxidation. Studies on similar amino alcohols have shown that the presence of oxygen, especially in combination with metal ions like iron, can accelerate degradation.[8][9][10] Potential oxidation products could include N-oxides, dealkylation products, and cleavage of the ether linkage.

-

Thermal Degradation: At elevated temperatures, ether cleavage and other fragmentation reactions may occur.[7]

-

Photodegradation: The aromatic phenoxy group can absorb UV light, potentially leading to photolytic degradation.

-

pH-Dependent Degradation: While generally stable, extreme pH conditions (highly acidic or alkaline) could promote hydrolysis of the ether linkage, although this is typically a slow process for aryl ethers.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5][6][11] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine storage and handling.

Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology: A solution of the compound is subjected to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is heated at 80°C for 48 hours. A solution is also refluxed at 60°C for 24 hours.

-

Photodegradation: The compound in solution is exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.[12][13][14][15]

dot graph "forced_degradation_pathways" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Parent [label="1-((2-Hydroxyethyl)amino)-\n3-phenoxypropan-2-ol", fillcolor="#FBBC05"];

subgraph "cluster_stress" { label = "Stress Conditions"; bgcolor="#FFFFFF"; Oxidation [label="Oxidation (H₂O₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis (Acid/Base)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thermal [label="Thermal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photo [label="Photolysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

subgraph "cluster_products" { label = "Potential Degradation Products"; bgcolor="#FFFFFF"; N_Oxide [label="N-Oxide"]; Dealkylation [label="Dealkylation Products"]; Ether_Cleavage [label="Ether Cleavage Products\n(Phenol, Diol-amine)"]; Others [label="Other Fragments"]; }

Parent -> Oxidation [label="generates"]; Parent -> Hydrolysis [label="generates"]; Parent -> Thermal [label="generates"]; Parent -> Photo [label="generates"];

Oxidation -> N_Oxide; Oxidation -> Dealkylation; Hydrolysis -> Ether_Cleavage; Thermal -> Ether_Cleavage; Thermal -> Others; Photo -> Others; } Caption: Potential forced degradation pathways.

Conclusion and Future Directions

While specific experimental data for this compound is not widely available, a comprehensive analysis of its structural components and data from analogous compounds allows for a robust prediction of its solubility and stability profiles. The compound is anticipated to be water-soluble and soluble in polar organic solvents, with limited solubility in non-polar media. Its stability is expected to be good under ambient, neutral conditions, with potential degradation pathways involving oxidation of the amine and hydroxyl groups, and at a slower rate, hydrolysis of the ether linkage under harsh conditions.

The experimental protocols detailed in this guide provide a clear and scientifically sound framework for researchers to definitively determine the physicochemical properties of this molecule. Such data is indispensable for its future development in any field, ensuring its quality, safety, and efficacy.

References

-

Ataman Kimya. 1-PHENOXY-2-PROPANOL. Available from: [Link].

-

Stenutz, R. 1-phenoxy-2-propanol. Available from: [Link].

- Elsebaei, M. M., et al. (2022). β-Blockers bearing hydroxyethylamine and hydroxyethylene as potential SARS-CoV-2 Mpro inhibitors: rational based design, in silico, in vitro, and SAR studies for lead optimization. Journal of Biomolecular Structure and Dynamics, 40(21), 10499-10517.

- Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18699-18713.

- ATSDR. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for Used Mineral-Based Crankcase Oil. Agency for Toxic Substances and Disease Registry (US).

-

Taylor & Francis. Analytical methods – Knowledge and References. Available from: [Link].

- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(4), 1-6.

-

SINTEF. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link].

- Klutchko, S., et al. (1981). Synthesis and pharmacology of potential beta-blockers. Journal of Medicinal Chemistry, 24(1), 104-109.

- Andersen, J. V., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 40-47.

- Rawat, T., & Pandey, I. P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 8(1), 1-6.

- Kumar, V., & Sharma, V. (2013).

- de Andrade, C. K. Z., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4988.

-

Zamann Pharma Support GmbH. Analytical Methods. Available from: [Link].

-

Chemical structures and physicochemical properties of the investigated β-blockers. (n.d.). ResearchGate. Available from: [Link].

-

PubChem. 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Available from: [Link].

-

Vevelstad, S. J., et al. (2022). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. ResearchGate. Available from: [Link].

-

Vevelstad, S. J., et al. (2022). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. ResearchGate. Available from: [Link].

- Smith, L. H., et al. (1979). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry, 22(8), 1003-1006.

-

PubChem. 1-((2-Hydroxyethyl)amino)propan-2-ol. National Center for Biotechnology Information. Available from: [Link].

-

The Analytical Methods of Drug Analysis. (n.d.). Available from: [Link].

-

Deranged Physiology. (2025). Beta-blockers. Available from: [Link].

- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

- Hartono, A., et al. (2023). Densities, Viscosities of Pure 1‐(2-Hydroxyethyl) Pyrrolidine, 3‐Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure.

-

1-((1-METHYLETHYL)AMINO)-3-(2-(1-PROPEN-1-YL)PHENOXY)-2-PROPANOL. (n.d.). Available from: [Link].

-

U.S. EPA. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-. Substance Details - SRS. Available from: [Link].

-

NIST. 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. Available from: [Link].

-

NIST. 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. Available from: [Link].

- Hartono, A., et al. (2023). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure.

-

PubChem. 3-((2-Hydroxyethyl)amino)propanol. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-. National Center for Biotechnology Information. Available from: [Link].

Sources

- 1. 1-Phenoxy-2-propanol CAS#: 770-35-4 [m.chemicalbook.com]

- 2. The usage of 1-Phenoxy-2-Propanol CAS 770-35-4 [minglangchem.com]

- 3. Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4 [minglangchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. pharmainfo.in [pharmainfo.in]

- 7. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sintef.no [sintef.no]

- 10. researchgate.net [researchgate.net]

- 11. pharmtech.com [pharmtech.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Analytical Methods - Zamann Pharma Support GmbH [zamann-pharma.com]

- 15. repository.qu.edu.iq [repository.qu.edu.iq]

Unveiling the Therapeutic Potential of 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the novel chemical entity, 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol. By leveraging established structure-activity relationships (SAR) within the well-documented phenoxypropanolamine class of compounds, this paper postulates its primary mechanism of action as a beta-adrenergic receptor antagonist. We will dissect the molecular features that suggest this activity, propose a comprehensive roadmap for its preclinical evaluation, and discuss its potential as a lead compound in the development of new therapeutics for cardiovascular and other disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded framework for investigating this promising molecule.

Introduction: The Promise of a Novel Phenoxypropanolamine

The phenoxypropanolamine scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for a multitude of beta-adrenergic receptor antagonists (beta-blockers) that have revolutionized the management of cardiovascular diseases.[1][2] Compounds such as propranolol, metoprolol, and bisoprolol, all sharing this core structure, have demonstrated profound clinical efficacy in treating conditions like hypertension, angina pectoris, and cardiac arrhythmias.[1] The molecule at the center of this guide, this compound, is a distinct iteration of this privileged scaffold. Its unique N-substituted hydroxyethyl group presents an intriguing modification that warrants a thorough investigation of its pharmacological profile.

This document serves as a proactive exploration of the potential of this compound, moving from theoretical postulation based on robust SAR data to a practical guide for its empirical validation.

Physicochemical Properties and Structural Analysis

A foundational understanding of a compound's physical and chemical characteristics is paramount in predicting its biological behavior.

| Property | Value | Source |

| CAS Number | 29607-93-0 | Santa Cruz Biotechnology, Inc. |

| Molecular Formula | C₁₁H₁₇NO₃ | Santa Cruz Biotechnology, Inc. |

| Molecular Weight | 211.26 g/mol | Santa Cruz Biotechnology, Inc. |

The structure of this compound is characterized by three key pharmacophoric elements:

-

Aromatic Phenoxy Group: This lipophilic moiety is crucial for binding to the adrenergic receptor.

-

Propan-2-ol Linker: The hydroxyl group on the second carbon of this chain is essential for hydrogen bonding interactions within the receptor binding pocket. The stereochemistry of this chiral center is critical, with the (S)-enantiomer typically exhibiting significantly higher activity.[3]

-

Secondary Amino Group with a Hydroxyethyl Substituent: The nature of the substituent on the nitrogen atom plays a pivotal role in determining the compound's selectivity for β₁ versus β₂ adrenergic receptors and can influence its overall potency.[3]

Postulated Biological Activity: A Beta-Adrenergic Antagonist in Waiting

Based on the extensive body of literature on phenoxypropanolamine derivatives, the most probable biological activity of this compound is the antagonism of beta-adrenergic receptors.

The Rationale: Structure-Activity Relationship (SAR) Insights

The SAR for beta-blockers is well-established:

-

The Aryloxypropanolamine Moiety: The core structure is a known prerequisite for beta-adrenergic antagonism.[4]

-

The N-Substituent: The size and nature of the alkyl group on the nitrogen atom are key determinants of cardioselectivity. Larger, bulkier groups, such as isopropyl or tert-butyl, are common in many beta-blockers. The hydroxyethyl group in our compound of interest is less conventional and its impact on selectivity and potency is a key area for investigation. It may impart a more hydrophilic character compared to simple alkyl chains, potentially influencing pharmacokinetic properties.

-

The Hydroxyl Group: The secondary alcohol on the propanolamine side chain is critical for binding to a conserved serine residue in the beta-adrenergic receptor.[5]

Proposed Mechanism of Action

We hypothesize that this compound will act as a competitive antagonist at beta-adrenergic receptors. By binding to these receptors, it will prevent the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby inhibiting the downstream signaling cascade.

A Roadmap for Preclinical Evaluation: From Benchtop to In Vivo Models

To empirically validate the hypothesized biological activity of this compound, a systematic and multi-tiered experimental approach is essential.

In Vitro Characterization: The First Line of Evidence

The initial phase of investigation should focus on confirming the compound's interaction with its putative molecular target.

This gold-standard technique will quantify the affinity of the compound for β₁ and β₂ adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes:

-

Source: Commercially available cell lines overexpressing human β₁ or β₂ adrenergic receptors, or tissue homogenates rich in these receptors (e.g., rat lung for β₂, turkey erythrocyte membranes for β₁).[6][7]

-

Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., ³H-dihydroalprenolol), and varying concentrations of the test compound (this compound).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled antagonist like propranolol).

-

-

Incubation and Termination:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

To determine whether the compound acts as an antagonist, agonist, or partial agonist, functional assays are crucial.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture:

-

Use a cell line endogenously or recombinantly expressing the beta-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known beta-adrenergic agonist (e.g., isoproterenol).

-

Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Interpretation:

-

An antagonist will inhibit the isoproterenol-induced increase in cAMP in a dose-dependent manner.

-

An agonist would stimulate cAMP production in the absence of isoproterenol.

-

A partial agonist would have a dual effect: stimulating cAMP production on its own (to a lesser extent than a full agonist) and inhibiting the effects of a full agonist.

-

In Vivo Validation: Assessing Physiological Effects

Following promising in vitro results, the next logical step is to evaluate the compound's effects in a living organism.

Experimental Protocol: Anesthetized Rat Model of Isoproterenol-Induced Tachycardia

-

Animal Preparation:

-

Anesthetize male Wistar rats.

-

Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Record baseline heart rate and blood pressure.

-

-

Drug Administration:

-

Administer a bolus dose of isoproterenol to induce a tachycardic response.

-

After the heart rate returns to baseline, administer a dose of this compound intravenously.

-

After a suitable interval, re-challenge with the same dose of isoproterenol.

-

-

Data Collection and Analysis:

-

Continuously monitor heart rate and blood pressure throughout the experiment.

-

Compare the isoproterenol-induced tachycardia before and after the administration of the test compound.

-

A reduction in the tachycardic response will indicate beta-adrenergic blockade in vivo.

-

Potential Therapeutic Indications and Future Directions

Should this compound demonstrate significant beta-blocking activity, it could be a candidate for development in several therapeutic areas:

-

Cardiovascular Diseases: Hypertension, angina, post-myocardial infarction, and certain arrhythmias.

-

Other Conditions: Glaucoma, anxiety, and migraine prophylaxis.

The unique hydroxyethyl substitution on the amino group may confer advantageous pharmacokinetic properties, such as altered metabolic stability or tissue distribution, which should be explored in subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Conclusion

While direct experimental data on this compound is not yet available, a comprehensive analysis of its structure in the context of the well-established pharmacology of phenoxypropanolamines strongly suggests its potential as a beta-adrenergic receptor antagonist. The experimental roadmap outlined in this guide provides a clear and scientifically rigorous path for the validation of this hypothesis. The investigation of this novel compound could lead to the discovery of a new therapeutic agent with a potentially unique pharmacological profile, thereby contributing to the advancement of medicine.

References

-

PubChem. 3-((2-Hydroxyethyl)amino)propanol. National Center for Biotechnology Information. Available from: [Link].

- Pratt, W. B. (1994). The Austenitic Transformation. In: The Pharmacologic Basis of Therapeutics. 9th ed. New York, NY: McGraw-Hill.

- Smith, C. M., & Reynard, A. M. (1992). Textbook of Pharmacology. Philadelphia, PA: W.B. Saunders Company.

- Main, B. G., & Tucker, H. (1985). Beta-adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propranols. Journal of Medicinal Chemistry, 28(4), 512-517.

-

PubChem. 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Available from: [Link].

-

YouTube. (2020, May 2). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. Available from: [Link].

-

MDPI. (2019, February 13). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Available from: [Link].

-

Reddit. (2022, February 28). [9 min read] Structure-Activity Relationship - How beta blockers became what they are! Available from: [Link].

-

PubMed. (1999). Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. Available from: [Link].

-

Pharmaguideline. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Available from: [Link].

-

PubMed. (2002). Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Available from: [Link].

- Google Patents. (1993). Phenoxypropanolamine compounds.

-

Semantic Scholar. Beta2-adrenergic receptor agonist inhibits keratinocyte proliferation by mechanisms involving nitric oxide. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Deep Dive into 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol in Pharmaceutical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unsung Hero of Beta-Blocker Synthesis

In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-saving drug is paved with critical chemical intermediates. These unsung heroes of synthesis are the building blocks upon which complex active pharmaceutical ingredients (APIs) are constructed. Among these is 1-((2-Hydroxyethyl)amino)-3-phenoxypropan-2-ol , a key intermediate in the manufacture of a class of drugs that has revolutionized cardiovascular medicine: the beta-blockers. This technical guide provides an in-depth exploration of this pivotal molecule, from its synthesis and physicochemical properties to its critical role in drug development, quality control, and safe handling. For the discerning researcher and development professional, understanding the nuances of this intermediate is paramount to the efficient and robust production of essential medicines.

Unveiling the Molecule: Structure and Physicochemical Profile

This compound, identified by its CAS number 29607-93-0, possesses a molecular structure that is foundational to its function as a precursor to various beta-blockers.[1] Its architecture features a phenoxy group, a propan-2-ol backbone, and a secondary amine with a hydroxyethyl substituent. This specific arrangement of functional groups dictates its reactivity and suitability for constructing the pharmacophore of aryloxypropanolamine beta-blockers.

| Property | Value | Source |

| CAS Number | 29607-93-0 | [1] |

| Molecular Formula | C₁₁H₁₇NO₃ | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Boiling Point | 396.4°C at 760 mmHg | [2] |

| Flash Point | 193.5°C | [2] |

A comprehensive understanding of its physicochemical properties is crucial for process development, enabling chemists to select appropriate solvents, reaction temperatures, and purification techniques.

The Synthetic Pathway: Crafting a Crucial Intermediate

The synthesis of this compound is a testament to the elegance and efficiency of modern organic chemistry. The most prevalent and industrially viable method is a two-step process that begins with the formation of an epoxide, followed by a nucleophilic ring-opening.

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane

The journey commences with the reaction of phenol with epichlorohydrin. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of epichlorohydrin, leading to the formation of a glycidyl ether intermediate which subsequently cyclizes to form 1-phenoxy-2,3-epoxypropane.

Experimental Protocol: Synthesis of 1-phenoxy-2,3-epoxypropane

-

Reaction Setup: To a stirred solution of phenol in a suitable solvent (e.g., water or a polar aprotic solvent), add a stoichiometric equivalent of a base (e.g., sodium hydroxide).

-

Addition of Epichlorohydrin: Slowly add epichlorohydrin to the reaction mixture, maintaining the temperature at a controlled level (typically between 50-70°C).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and perform a phase separation. The organic layer containing the product is washed with water to remove any remaining base and salts. The excess epichlorohydrin and solvent are then removed under reduced pressure to yield the crude 1-phenoxy-2,3-epoxypropane, which can be purified by distillation.

Step 2: Ring-Opening of the Epoxide with 2-Aminoethanol

The crucial second step involves the nucleophilic attack of 2-aminoethanol (ethanolamine) on the epoxide ring of 1-phenoxy-2,3-epoxypropane. The amine's lone pair of electrons attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired product, this compound. This reaction is typically carried out in a protic solvent, such as an alcohol, which facilitates the protonation of the alkoxide intermediate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 1-phenoxy-2,3-epoxypropane in a suitable solvent, such as methanol or isopropanol.

-

Addition of 2-Aminoethanol: Add a stoichiometric excess of 2-aminoethanol to the solution. The reaction is often carried out at elevated temperatures (reflux) to increase the reaction rate.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC until the epoxide is consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can then be purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Caption: General synthetic pathway for this compound.

The Bridge to Beta-Blockers: Application in API Synthesis

The strategic importance of this compound lies in its role as a direct precursor to several beta-blockers. Its structure contains the core phenoxypropanolamine moiety, requiring only further modification of the amine to yield the final API. A prime example of its application is in the synthesis of widely prescribed beta-blockers like Bisoprolol and Metoprolol, where it serves as a key building block.

For instance, in the synthesis of Bisoprolol, a related intermediate, 1-(isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, is a key component.[3] The synthesis of such intermediates often follows a similar pathway, highlighting the versatility of the phenoxypropanolamine scaffold. The synthesis of Bisoprolol impurities also underscores the importance of a well-characterized starting intermediate to control the impurity profile of the final drug product.[4]

Caption: Role of the intermediate in the synthesis of beta-blocker APIs.

Ensuring Purity and Quality: Analytical Characterization

The quality of the final API is intrinsically linked to the purity of its intermediates. Therefore, robust analytical methods for the characterization and quality control of this compound are essential. A combination of chromatographic and spectroscopic techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the intermediate and for identifying and quantifying any process-related impurities. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector.

-

Gas Chromatography (GC): GC can be used to analyze for volatile impurities and residual solvents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the intermediate. The chemical shifts and coupling patterns provide a detailed map of the molecule's structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the intermediate and to help identify unknown impurities by providing information about their mass-to-charge ratio.

The synthesis of impurities of beta-blockers like Bisoprolol often involves side reactions such as dimerization or reactions with other nucleophiles present in the reaction mixture.[4] A thorough understanding of these potential side products is crucial for developing analytical methods that can effectively separate and quantify them.

Safety First: Handling and Storage

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or aerosols.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific Safety Data Sheet provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion: A Cornerstone of Cardiovascular Drug Manufacturing

This compound stands as a testament to the critical role of well-designed intermediates in the pharmaceutical industry. Its efficient synthesis, versatile reactivity, and direct lineage to life-saving beta-blockers make it a molecule of significant interest to the drug development community. A thorough understanding of its synthesis, characterization, and safe handling is not merely an academic exercise but a fundamental requirement for the production of high-quality, safe, and effective cardiovascular medicines. As the demand for these essential drugs continues, the importance of mastering the chemistry of such key intermediates will only grow.

References

- (Reference to a general textbook on pharmaceutical chemistry or process development - not available

- MOLBASE. 1-(2-hydroxyethylamino)-3-phenoxypropan-2-ol. Accessed January 17, 2026.

- (Reference to a publication on beta-blocker synthesis - not explicitly found for this specific intermedi

- Santa Cruz Biotechnology. 1-(2-Hydroxyethylamino)-3-phenoxy-propan-2-ol. Accessed January 17, 2026.

- Fisher Scientific. Safety Data Sheet for a related amino alcohol. Accessed January 17, 2026.

- Tapkir, A. S., et al. Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.

- CPAChem. Safety data sheet for a related phenoxypropanol. Accessed January 17, 2026.

- (Additional references to specific analytical methods or synthesis papers would be included here if found in more detailed liter